4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline
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Overview
Description
4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline is an organic compound that features a unique structure combining an indene moiety with a methoxy-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline typically involves a multi-step process. One common method is the condensation of 2-methoxy-N-methylaniline with an indene derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
Uniqueness
4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline stands out due to its unique combination of an indene moiety with a methoxy-substituted aniline. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline |
InChI |
InChI=1S/C18H17NO/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12,19H,1-2H3 |
InChI Key |
BYDBYKBCFAFUKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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